molecular formula C19H31NO3S B12206355 3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine

3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine

Cat. No.: B12206355
M. Wt: 353.5 g/mol
InChI Key: KFMLRPKNYFJBBO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine is a complex organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This particular compound is notable for its unique structural features, which include a piperidine ring substituted with dimethyl, methylethyl, and propoxyphenyl groups.

Preparation Methods

The synthesis of 3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine typically involves multiple steps. One common method is the hydrogenation of 3,5-dimethylpyridine, followed by sulfonylation with the appropriate sulfonyl chloride. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine can undergo various chemical reactions, including:

Scientific Research Applications

3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperidine can be compared with other piperidine derivatives such as:

The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H31NO3S

Molecular Weight

353.5 g/mol

IUPAC Name

3,5-dimethyl-1-(3-propan-2-yl-4-propoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C19H31NO3S/c1-6-9-23-19-8-7-17(11-18(19)14(2)3)24(21,22)20-12-15(4)10-16(5)13-20/h7-8,11,14-16H,6,9-10,12-13H2,1-5H3

InChI Key

KFMLRPKNYFJBBO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C)C(C)C

Origin of Product

United States

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